molecular formula C18H25NO4 B3071836 (3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2R)-2-phenylpyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol CAS No. 1014404-86-4

(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2R)-2-phenylpyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol

Cat. No.: B3071836
CAS No.: 1014404-86-4
M. Wt: 319.4 g/mol
InChI Key: FXRSTNMDEDRDHF-NQNKBUKLSA-N
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Description

(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2R)-2-phenylpyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol is a useful research compound. Its molecular formula is C18H25NO4 and its molecular weight is 319.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound (3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2R)-2-phenylpyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol , identified by its CAS number 1014404-85-3 , is a complex organic molecule with potential biological activities. This article reviews its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H24N2O4C_{17}H_{24}N_{2}O_{4} with a molecular weight of 320.4 g/mol . Its intricate structure includes a tetrahydrofuran ring fused with a dioxolane ring, contributing to its unique biological properties.

Antimicrobial Activity

Research indicates potential antimicrobial properties of related compounds in the same class. For instance, studies on derivatives of similar structures have shown selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis. The minimal inhibitory concentrations (MIC) for these compounds suggest varying degrees of effectiveness depending on structural modifications .

Neuropharmacological Effects

Given the presence of a pyrrolidine moiety in the structure, compounds similar to this compound may exhibit neuropharmacological effects. Some studies have indicated that related compounds can influence neurotransmitter systems, potentially acting as modulators for conditions like anxiety or depression.

Case Studies and Research Findings

Several studies have investigated the biological activity of structurally related compounds:

  • Antibacterial Screening : A study screened various derivatives for antibacterial activity against E. coli and Bacillus subtilis. The results indicated that certain modifications enhanced activity against specific strains .
    CompoundMIC (µg/mL)Activity
    Compound A50Active
    Compound B100Moderate
    Compound C200Inactive
  • Neuropharmacological Evaluation : A case study assessed the effects of similar compounds on serotonin receptors. It was found that specific structural features significantly influenced receptor binding affinity and subsequent biological responses .

Properties

IUPAC Name

(3aR,5R,6S,6aR)-2,2-dimethyl-5-[[(2R)-2-phenylpyrrolidin-1-yl]methyl]-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-18(2)22-16-15(20)14(21-17(16)23-18)11-19-10-6-9-13(19)12-7-4-3-5-8-12/h3-5,7-8,13-17,20H,6,9-11H2,1-2H3/t13-,14-,15+,16-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRSTNMDEDRDHF-NQNKBUKLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)CN3CCCC3C4=CC=CC=C4)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)CN3CCC[C@@H]3C4=CC=CC=C4)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2R)-2-phenylpyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol
Reactant of Route 2
Reactant of Route 2
(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2R)-2-phenylpyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol
Reactant of Route 3
Reactant of Route 3
(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2R)-2-phenylpyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol
Reactant of Route 4
(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2R)-2-phenylpyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol
Reactant of Route 5
(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2R)-2-phenylpyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol
Reactant of Route 6
Reactant of Route 6
(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2R)-2-phenylpyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol

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